3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
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Overview
Description
[1S-(1alpha,2beta,5alpha)]-5-Methyl-2-(1-methylethyl)cyclohexyl beta-D-Glucopyranosiduronic Acid is a complex organic compound It is characterized by its cyclohexyl structure with specific stereochemistry and a glucopyranosiduronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1alpha,2beta,5alpha)]-5-Methyl-2-(1-methylethyl)cyclohexyl beta-D-Glucopyranosiduronic Acid typically involves multiple steps. The initial step often includes the preparation of the cyclohexyl core, which can be achieved through cyclization reactions. Subsequent steps involve the introduction of the glucopyranosiduronic acid moiety through glycosylation reactions. The reaction conditions usually require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1S-(1alpha,2beta,5alpha)]-5-Methyl-2-(1-methylethyl)cyclohexyl beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [1S-(1alpha,2beta,5alpha)]-5-Methyl-2-(1-methylethyl)cyclohexyl beta-D-Glucopyranosiduronic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions. Its glucopyranosiduronic acid moiety makes it a suitable candidate for investigating glycosidase activities.
Medicine
In medicine, [1S-(1alpha,2beta,5alpha)]-5-Methyl-2-(1-methylethyl)cyclohexyl beta-D-Glucopyranosiduronic Acid has potential therapeutic applications. It can be used to develop drugs targeting specific enzymes or pathways involved in diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for developing high-performance materials and products.
Mechanism of Action
The mechanism of action of [1S-(1alpha,2beta,5alpha)]-5-Methyl-2-(1-methylethyl)cyclohexyl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets. The glucopyranosiduronic acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: This compound shares a similar cyclohexyl structure but lacks the glucopyranosiduronic acid moiety.
Menthol: Another similar compound with a cyclohexyl structure, commonly used in medicinal and cosmetic products.
Uniqueness
The uniqueness of [1S-(1alpha,2beta,5alpha)]-5-Methyl-2-(1-methylethyl)cyclohexyl beta-D-Glucopyranosiduronic Acid lies in its combination of a cyclohexyl core with a glucopyranosiduronic acid moiety. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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